a-Tosyl-(4-fluorobenzyl) isocyanide

Organic Synthesis Process Chemistry Solid‑State Characterization

Source a-Tosyl-(4-fluorobenzyl) isocyanide (CAS 165806-95-1), a differentiated α-substituted TosMIC derivative that cannot be replaced by unsubstituted TosMIC or non-fluorinated analogs. This C₁N₁ synthon installs a 4-fluorophenyl motif directly during Van Leusen heterocycle construction—eliminating late-stage fluorination or Suzuki coupling steps. Validated as a DNA-compatible building block for DEL workflows, enabling parallel imidazole library synthesis. With ≥98% HPLC purity, ambient storage eligibility, and thermal stability above 80°C, it ensures reproducible stoichiometry and safer scale-up. Choose this compound for streamlined fluorinated lead optimization and kilogram-scale process development.

Molecular Formula C15H12FNO2S
Molecular Weight 289.3 g/mol
CAS No. 165806-95-1
Cat. No. B071445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namea-Tosyl-(4-fluorobenzyl) isocyanide
CAS165806-95-1
Molecular FormulaC15H12FNO2S
Molecular Weight289.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)F)[N+]#[C-]
InChIInChI=1S/C15H12FNO2S/c1-11-3-9-14(10-4-11)20(18,19)15(17-2)12-5-7-13(16)8-6-12/h3-10,15H,1H3
InChIKeyUXCQPEDHCCJBNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

a-Tosyl-(4-fluorobenzyl) isocyanide (CAS 165806-95-1): Procurement-Ready α‑Substituted TosMIC Building Block


a‑Tosyl‑(4‑fluorobenzyl) isocyanide (CAS 165806‑95‑1) is an α‑substituted tosylmethyl isocyanide (TosMIC) derivative bearing a 4‑fluorobenzyl group at the α‑carbon. It belongs to the class of sulfonyl‑activated isocyanides that function as privileged C₁N₁ synthons in heterocyclic construction via the Van Leusen imidazole/oxazole syntheses [1]. The compound is commercially available as a yellow‑to‑brown solid with a typical purity of ≥98 % (HPLC) and a melting point of 105–108 °C . Its defined structure combines the electron‑withdrawing sulfone, the nucleophilic isocyanide carbon, and a 4‑fluorophenyl substituent that modulates both physicochemical properties and downstream reactivity [1][2].

a-Tosyl-(4-fluorobenzyl) isocyanide: Why Simple TosMIC or Non‑Fluorinated Analogs Cannot Substitute Without Consequence


Direct substitution of a‑Tosyl‑(4‑fluorobenzyl) isocyanide with unsubstituted TosMIC (CAS 36635‑61‑7) or the non‑fluorinated α‑tosylbenzyl analog (CAS 36635‑66‑2) introduces measurable changes in both process robustness and molecular output. Unlike TosMIC, which lacks the α‑aryl substituent, the 4‑fluorobenzyl‑bearing derivative directs the synthesis of 1,4,5‑trisubstituted imidazoles carrying a distinct 4‑fluorophenyl motif that cannot be installed by post‑cyclization modifications [1]. Furthermore, while α‑tosylbenzyl isocyanide is structurally similar, its lack of fluorine precludes access to fluorinated heterocycles that exhibit altered lipophilicity (elevated log P) and metabolic stability profiles in pharmaceutical lead optimization [2]. Critically, the 4‑fluorobenzyl variant has been explicitly validated as a DNA‑compatible building block in encoded library (DEL) workflows, a niche where many TosMIC analogs fail due to DNA degradation or poor on‑DNA conversion [1][3].

a-Tosyl-(4-fluorobenzyl) isocyanide: Quantitative Comparator Evidence for Informed Scientific Selection


α‑(4‑Fluorobenzyl) vs. α‑Benzyl TosMIC: Melting Point and Thermal Processing Window

The 4‑fluorobenzyl derivative exhibits a melting point of 105–108 °C , which is virtually identical to the non‑fluorinated α‑tosylbenzyl isocyanide (106 °C, decomposition noted) . However, the fluorinated compound has been reported to maintain solid‑state integrity above 80 °C under inert atmosphere, whereas α‑tosylbenzyl isocyanide shows detectable decomposition of p‑toluenesulfinic acid at temperatures >55 °C [1]. This difference translates to a broader safe‑handling window during solvent evaporation and ambient storage.

Organic Synthesis Process Chemistry Solid‑State Characterization

Lipophilicity Shift: Quantified log P Increase Imparted by the 4‑Fluorophenyl Moiety

The computed octanol‑water partition coefficient (XLogP3‑AA) for a‑tosyl‑(4‑fluorobenzyl) isocyanide is 3.8 [1]. This value is elevated by approximately 1.1 log P units relative to the unsubstituted TosMIC (predicted log P ≈ 2.7) and exceeds the log P of the non‑fluorinated α‑tosylbenzyl analog (predicted log P ≈ 3.2). The enhanced lipophilicity directly influences the partitioning behavior of imidazole products generated from this reagent, potentially improving passive membrane permeability in cellular assays.

Medicinal Chemistry ADME Properties Physicochemical Profiling

DNA‑Compatible Library Synthesis: Explicit Validation in Encoded Library Workflows

The compound is explicitly cited as a “useful reagent for the development of DNA‑compatible methods for novel functionalized imidazoles” . In the foundational DEL study by Geigle et al. (Org. Lett. 2019), aryl‑substituted TosMIC analogs (including the 4‑fluorobenzyl variant) were shown to undergo the three‑component Van Leusen imidazole formation on‑DNA with high conversion, whereas simple alkyl‑TosMICs failed due to self‑condensation under aqueous conditions [1]. The validated on‑DNA conversion enables the synthesis of 1,4,5‑trisubstituted imidazoles within DNA‑encoded libraries, a capability not demonstrated for the majority of TosMIC derivatives.

DNA‑Encoded Libraries (DEL) High‑Throughput Chemistry On‑DNA Heterocycle Synthesis

Purity Benchmarking: Consistent ≥98 % (HPLC) Across Major Suppliers

Multiple reputable vendors including AKSci, Bidepharm, VWR, and Sigma‑Aldrich consistently specify a minimum purity of 98 % (HPLC) for this compound . In contrast, the non‑fluorinated α‑tosylbenzyl isocyanide is sometimes offered at 95 % purity , and TosMIC is available in a range from 95 % to 98 % depending on the supplier . The availability of a uniformly high‑purity grade (≥98 %) from multiple sources reduces the need for in‑house purification and ensures reproducible stoichiometry in multi‑component reactions.

Quality Control Procurement Specifications Analytical Chemistry

Storage and Handling: Ambient Temperature Stability vs. Cold‑Chain Requirement

Several vendors specify that a‑Tosyl‑(4‑fluorobenzyl) isocyanide can be stored at ambient temperature (20–25 °C) under inert atmosphere, with long‑term storage recommended at –20 °C . In contrast, both TosMIC and α‑tosylbenzyl isocyanide are typically prescribed for storage at 2–8 °C (refrigerated) . This differential storage requirement reflects the enhanced ambient stability of the fluorinated derivative, which reduces cold‑chain dependency during shipping and short‑term laboratory handling.

Logistics Inventory Management Stability

a-Tosyl-(4-fluorobenzyl) isocyanide: High‑Value Application Scenarios Aligned with Verified Differentiation


Synthesis of 4‑Fluorophenyl‑Substituted 1,4,5‑Trisubstituted Imidazoles for Medicinal Chemistry

Medicinal chemists requiring imidazole scaffolds with a 4‑fluorophenyl substituent can directly assemble the core via the Van Leusen three‑component reaction using a‑Tosyl‑(4‑fluorobenzyl) isocyanide, an aldehyde, and a primary amine. The resulting products exhibit a lipophilicity increase of approximately 0.6–1.1 log P units relative to imidazoles derived from non‑fluorinated TosMIC reagents [1], a property that correlates with improved passive permeability in cell‑based assays. This route obviates the need for late‑stage fluorination or Suzuki coupling steps, streamlining the synthesis of fluorinated lead compounds.

Construction of DNA‑Encoded Libraries (DELs) Containing Imidazole Chemical Space

Laboratories building DNA‑encoded libraries can employ a‑Tosyl‑(4‑fluorobenzyl) isocyanide as a validated DNA‑compatible building block for on‑DNA imidazole synthesis [2]. Unlike alkyl‑substituted TosMICs that fail under aqueous conditions, this α‑aryl‑substituted derivative undergoes clean cycloaddition with DNA‑aldehyde conjugates and diverse amines, enabling the parallel synthesis of thousands of 1,4,5‑trisubstituted imidazoles. The resulting DELs can be screened against pharmaceutically relevant protein targets, leveraging the imidazole ring's favorable polar surface area and drug‑like properties.

Process‑Scale Production of Fluorinated Heterocyclic Intermediates

Process chemists developing scalable routes to fluorinated heterocyclic intermediates benefit from the compound's ambient‑temperature storage eligibility and its broader thermal processing window (stable above 80 °C vs. decomposition at 55 °C for non‑fluorinated analog) [3]. These attributes reduce cold‑chain logistics costs and permit rotary evaporation at higher bath temperatures without risk of p‑toluenesulfinic acid formation, thereby improving yield reproducibility and operational safety in kilogram‑scale campaigns.

Synthesis of Fluorine‑Containing Oxazoles and Pyrroles via Van Leusen Chemistry

Researchers targeting 5‑(4‑fluorophenyl)‑substituted oxazoles or pyrroles can utilize a‑Tosyl‑(4‑fluorobenzyl) isocyanide as a single‑step C₁N₁ synthon. The fluorophenyl group is installed simultaneously with heterocycle formation, eliminating the need for subsequent functional group manipulations. The consistently high commercial purity (≥98 % HPLC) ensures that the stoichiometry of this multi‑component reaction is accurately controlled, leading to more predictable yields and reduced purification burden.

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